Cas no 2137639-47-3 (Pyrazine, 2-bromo-5-(phenylmethyl)-)
Pyrazine, 2-bromo-5-(phenylmethyl)- Chemical and Physical Properties
Names and Identifiers
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- Pyrazine, 2-bromo-5-(phenylmethyl)-
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- Inchi: 1S/C11H9BrN2/c12-11-8-13-10(7-14-11)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2
- InChI Key: LCMDRWCVTHCHDN-UHFFFAOYSA-N
- SMILES: C1(Br)=NC=C(CC2=CC=CC=C2)N=C1
Pyrazine, 2-bromo-5-(phenylmethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-698797-0.05g |
2-benzyl-5-bromopyrazine |
2137639-47-3 | 95.0% | 0.05g |
$827.0 | 2025-03-12 | |
| Enamine | EN300-698797-0.1g |
2-benzyl-5-bromopyrazine |
2137639-47-3 | 95.0% | 0.1g |
$867.0 | 2025-03-12 | |
| Enamine | EN300-698797-0.25g |
2-benzyl-5-bromopyrazine |
2137639-47-3 | 95.0% | 0.25g |
$906.0 | 2025-03-12 | |
| Enamine | EN300-698797-0.5g |
2-benzyl-5-bromopyrazine |
2137639-47-3 | 95.0% | 0.5g |
$946.0 | 2025-03-12 | |
| Enamine | EN300-698797-1.0g |
2-benzyl-5-bromopyrazine |
2137639-47-3 | 95.0% | 1.0g |
$986.0 | 2025-03-12 | |
| Enamine | EN300-698797-2.5g |
2-benzyl-5-bromopyrazine |
2137639-47-3 | 95.0% | 2.5g |
$1931.0 | 2025-03-12 | |
| Enamine | EN300-698797-5.0g |
2-benzyl-5-bromopyrazine |
2137639-47-3 | 95.0% | 5.0g |
$2858.0 | 2025-03-12 | |
| Enamine | EN300-698797-10.0g |
2-benzyl-5-bromopyrazine |
2137639-47-3 | 95.0% | 10.0g |
$4236.0 | 2025-03-12 |
Pyrazine, 2-bromo-5-(phenylmethyl)- Related Literature
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on Pyrazine, 2-bromo-5-(phenylmethyl)-
Pyrazine, 2-bromo-5-(phenylmethyl)- (CAS No. 2137639-47-3): A Versatile Intermediate in Modern Pharmaceutical Research
Pyrazine, 2-bromo-5-(phenylmethyl)-, identified by its CAS number 2137639-47-3, is a significant intermediate in the realm of pharmaceutical chemistry. This compound, featuring a brominated pyrazine core substituted with a phenylmethyl group, has garnered attention due to its versatile reactivity and potential applications in drug discovery and synthesis. The unique structural attributes of this molecule make it a valuable building block for the development of novel therapeutic agents.
The< strong>pyrazine scaffold is a six-membered heterocyclic ring containing two nitrogen atoms, which is known for its stability and ability to participate in various chemical transformations. The introduction of a bromine atom at the 2-position enhances the electrophilicity of the ring, facilitating nucleophilic substitution reactions. Additionally, the< strong>phenylmethyl (benzyl) group appended to the 5-position introduces additional functionality and steric bulk, influencing the overall reactivity and properties of the compound.
In recent years, there has been growing interest in< strong>Pyrazine, 2-bromo-5-(phenylmethyl)- due to its utility in synthesizing complex molecules. One notable application is in the development of kinase inhibitors, which are crucial in treating various cancers and inflammatory diseases. The bromine substituent allows for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the attachment of diverse pharmacophores.
Recent studies have highlighted the role of< strong>Pyrazine, 2-bromo-5-(phenylmethyl)- in the synthesis of antiviral agents. The pyrazine core is frequently found in natural products and drug candidates due to its ability to interact with biological targets. For instance, modifications of this scaffold have led to compounds with potent activity against RNA viruses. The< strong>brominated nature of the molecule allows for easy derivatization, making it an ideal candidate for structure-activity relationship (SAR) studies.
The< strong>phenylmethyl group in Pyrazine, 2-bromo-5-(phenylmethyl)-, also contributes to its biological activity by influencing solubility and metabolic stability. This feature is particularly important in drug design, where pharmacokinetic properties are critical for therapeutic efficacy. Researchers have leveraged this compound to develop prodrugs that release active pharmaceutical ingredients (APIs) under specific physiological conditions.
The synthesis of Pyrazine, 2-bromo-5-(phenylmethyl)- involves multi-step organic transformations that highlight modern synthetic methodologies. Starting from commercially available precursors such as bromopyrazine and benzyl halides or Grignard reagents, the compound can be efficiently prepared under optimized conditions. Advanced techniques like palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity.
In addition to its pharmaceutical applications, Pyrazine, 2-bromo-5-(phenylmethyl)- has shown promise in materials science. The combination of electronic and steric properties makes it a candidate for organic electronic devices such as OLEDs (organic light-emitting diodes) and photovoltaic cells. The bromine substituent allows for further modifications that can tailor the electronic characteristics of the molecule.
The future prospects of Pyrazine, 2-bromo-5-(phenylmethyl)- are promising as research continues to uncover new synthetic pathways and applications. Advances in computational chemistry and high-throughput screening are expected to accelerate the discovery of novel derivatives with enhanced biological activity. Collaborative efforts between academia and industry will be essential in translating these findings into tangible therapeutic solutions.
In conclusion, Pyrazine, 2-bromo-5-(phenylmethyl)- (CAS No. 2137639-47-3) represents a cornerstone in modern pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists seeking to develop innovative drugs. As our understanding of biological systems evolves, compounds like this will continue to play a pivotal role in addressing unmet medical needs.
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